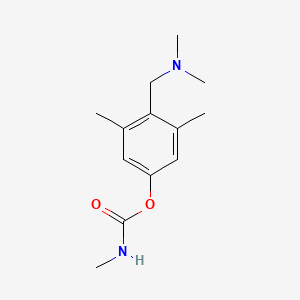

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is characterized by the presence of a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester typically involves the reaction of 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-((dimethylamino)methyl)-3,5-dimethylphenol and methylamine. This reactivity is consistent with carbamate ester hydrolysis mechanisms .

Acidic Hydrolysis:

Target Compound+H O →4 Dimethylamino methyl 3 5 dimethylphenol+Methylamine+CO

Alkaline Hydrolysis:

Target Compound+OH →Phenolate Salt+Methylamine+CO

| Condition | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | Phenol derivative + methylamine | |

| Alkaline (NaOH) | Methanol/Water, 60°C | Phenolate + methylamine |

Transesterification

The methyl ester group can be replaced by other alkoxy groups via transesterification. For example, using Sc(OTf)₃ as a catalyst in boiling alcohols :

Target Compound+R OHSc OTf 4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate+MeOH

| Alcohol (R-OH) | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | Sc(OTf)₃ | 80°C | 85–92% |

| Isopropyl alcohol | Sc(OTf)₃ | 80°C | 78–88% |

Reactivity of the Dimethylaminomethyl Group

The tertiary amine moiety undergoes characteristic reactions:

Quaternary Ammonium Salt Formation

Reaction with methyl iodide yields a quaternary ammonium salt :

Target Compound+CH I→Trimethylammonium iodide derivative

Oxidation

Oxidation with H₂O₂ or mCPBA produces the corresponding N-oxide, though this reaction has not been explicitly documented for this compound .

Stability Under Environmental Conditions

The compound is stable under neutral conditions but degrades in the presence of:

Comparative Reactivity with Analogues

Industrial and Biochemical Relevance

Scientific Research Applications

Pharmacological Applications

- Pesticide Development :

- Neuropharmacology :

- Antioxidant Properties :

Agricultural Applications

- Crop Protection :

-

Soil Health :

- Studies have shown that carbamate-based pesticides can influence soil microbial communities positively or negatively depending on their application rates and environmental conditions. This dual role highlights the importance of careful management in agricultural practices to maintain soil health while controlling pest populations .

Environmental Applications

- Pollutant Degradation :

- Toxicity Assessment :

Case Studies

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Comparison

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is unique due to the presence of the dimethylamino and methyl groups on the aromatic ring. These substituents confer specific chemical and physical properties that differentiate it from other carbamates. For example, the dimethylamino group can enhance the compound’s solubility in organic solvents and its reactivity in certain chemical reactions.

Biological Activity

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester, commonly referred to in scientific literature as a carbamate derivative, has garnered attention due to its varied biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H15N2O2

- Molecular Weight : 205.25 g/mol

This structure includes a dimethylamino group and a methyl carbamate moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.

- Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties against various pathogens, including bacterial strains.

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity . However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses.

- Repeated Dose Toxicity : In a study involving repeated oral administration in rats, doses up to 1000 mg/kg bw/day resulted in significant reductions in organ weights (testes and epididymides) and histopathological changes .

Summary of Toxicity Studies

| Study Type | Observations | Dose Range |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | - |

| Repeated Dose Toxicity | Reduced organ weights; histopathological changes | 50 - 1000 mg/kg bw/day |

Case Studies

- Reproductive Toxicity Study : In a study focused on reproductive toxicity, rats were administered the compound for 54 days. Significant effects were noted on reproductive organs at doses above 500 mg/kg bw/day .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of carbamate derivatives demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .

Research Findings

Recent research has highlighted the potential therapeutic applications of carbamic acid derivatives:

- Neuroprotective Effects : Due to their AChE inhibitory activity, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Applications : The selective activity against Chlamydia species presents opportunities for developing new antimicrobial agents .

Properties

CAS No. |

6452-64-8 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate |

InChI |

InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16) |

InChI Key |

PBJQYLSKNASHPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.